Bis(N-methylanilinium) sulphate
Description
Structure
2D Structure
Properties
CAS No. |
38846-29-6 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
methyl(phenyl)azanium;sulfate |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*1-8-7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,1H3;(H2,1,2,3,4) |
InChI Key |
GAEQQZIJYRWUCU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1=CC=CC=C1.C[NH2+]C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques
Chemical Preparation Routes for Bis(N-methylanilinium) Sulphate
The synthesis of this compound, (C7H10N)2SO4, is achieved through a straightforward acid-base neutralization reaction. The process involves the reaction of N-methylaniline with sulfuric acid in an aqueous solution.
The chemical preparation begins with the neutralization of a dilute solution of sulfuric acid (H2SO4) with N-methylaniline. scirp.org In a typical procedure, an aqueous solution of sulfuric acid (10-1 M) is prepared, and N-methylaniline is added in a 2:1 molar ratio with vigorous stirring. scirp.org This ensures the complete reaction of the sulfuric acid to form the bis(N-methylanilinium) salt. The schematic representation of the reaction is as follows:
2(C6H5NHCH3) + H2SO4 → (C7H10N)2SO4
This method provides a direct and efficient route to obtaining the desired compound in an aqueous solution, which can then be used for crystal growth. scirp.org
Optimized Crystallization Protocols for Single Crystals
High-quality single crystals of this compound are essential for detailed structural analysis. The primary and most effective method reported for growing these crystals is the slow evaporation technique at a constant temperature. scirp.org
Following the chemical preparation, the resulting 400 mL aqueous solution containing this compound is left for slow evaporation at room temperature. scirp.org This controlled evaporation of the solvent allows for the gradual increase in solute concentration, leading to the formation of well-defined single crystals over time. This technique is favored for its simplicity and its ability to yield crystals suitable for X-ray diffraction studies.
The resulting crystals of this compound (also denoted as NMAS) belong to the triclinic crystal system with the space group P-1. scirp.org The crystallographic data obtained from single-crystal X-ray diffraction are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | (C7H10N)2SO4 |
| Formula weight | 312.38 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.6150(5) |
| b (Å) | 9.9744(3) |
| c (Å) | 10.2767(6) |
| α (°) | 68.069(3) |
| β (°) | 62.929(2) |
| γ (°) | 67.285(3) |
| Volume (Å3) | 785.72(7) |
| Z | 2 |
| R-factor (%) | 3.62 |
Data sourced from Guerfel, T. & Jouini, A. (2011). scirp.org
The structure of the crystal is characterized by chains formed by all the constituent ions, which are linked by N-H···O hydrogen bonds. scirp.org The stability between these chains is maintained by weak interactions from the organic cations. scirp.org
Comprehensive Crystallographic Investigations
Determination of Crystal System and Space Group
Bis(N-methylanilinium) sulphate, with the chemical formula (C₇H₁₀N)₂SO₄, crystallizes in the triclinic system. scirp.org The crystal structure was resolved using direct methods, which determined the space group to be P-1. scirp.org This space group is centrosymmetric and is characterized by the presence of only an inversion center as a symmetry element, which has significant implications for the arrangement of the ions within the crystal.
Precise Unit Cell Parameters and Volumetric Analysis
The dimensions of the unit cell, the fundamental repeating unit of the crystal, have been precisely determined. The cell parameters are as follows: a = 9.6150(5) Å, b = 9.9744(3) Å, and c = 10.2767(6) Å. The angles of the triclinic cell are α = 68.069(3)°, β = 62.929(2)°, and γ = 67.285(3)°. scirp.org These parameters result in a unit cell volume (V) of 785.72(7) ų. scirp.org The unit cell contains two formula units (Z = 2) of this compound. scirp.org
| Parameter | Value |
|---|---|
| Chemical Formula | (C₇H₁₀N)₂SO₄ |
| Formula Weight | 312.38 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6150(5) |
| b (Å) | 9.9744(3) |
| c (Å) | 10.2767(6) |
| α (°) | 68.069(3) |
| β (°) | 62.929(2) |
| γ (°) | 67.285(3) |
| Volume (ų) | 785.72(7) |
| Z | 2 |
Molecular Conformation of the Bis(N-methylanilinium) Cation
The Bis(N-methylanilinium) cation consists of a phenyl ring bonded to a protonated secondary amine group, where the nitrogen atom is also attached to a methyl group. The conformation of this organic cation is a key feature of the crystal structure. The arrangement of the cations is influenced by the hydrogen bonding interactions with the sulphate anions.
Structural Refinement Strategies and Reliability Parameters
The crystal structure was refined to a final reliability factor (R-factor) of 3.62%. scirp.org This low R-value indicates a high degree of agreement between the observed diffraction data and the calculated structural model, signifying a reliable and accurate structural determination. The structure was solved by direct methods and refined using established crystallographic software packages. scirp.org
| Parameter | Value |
|---|---|
| Refinement method | Full-matrix least-squares on F² |
| R-factor (%) | 3.62 |
Detailed Analysis of Atomic Arrangement and Crystal Packing Motifs
The crystal structure of this compound is characterized by a network of hydrogen bonds that dictate the packing of the ions. The structure is composed of chains that run parallel to the b-axis, containing all the constituent ions. scirp.org These chains are interconnected through N-H···O hydrogen bonds between the ammonium (B1175870) groups of the cations and the oxygen atoms of the sulphate anions. scirp.org
Each sulphate anion is a focal point for hydrogen bonding, accepting four hydrogen bonds from four different N-methylanilinium cations. scirp.org The N-H···O bond distances are in the range of 2.726(2) to 2.802(2) Å. scirp.org The stability between these chains is maintained by weaker van der Waals interactions originating from the organic cations. scirp.org The sulphate tetrahedra themselves exhibit a slight distortion. scirp.org
Symmetry Considerations and Their Impact on Crystal Structure
The choice of the P-1 space group indicates a lack of higher symmetry elements. A significant consequence of this is that the sulphate anion (SO₄²⁻), which possesses tetrahedral (Td) symmetry in its free state, occupies a lower symmetry site (C1) within the crystal lattice. scirp.org This reduction in symmetry allows for the observation of vibrational modes in the infrared spectrum that would normally be inactive, and can lead to the splitting of degenerate modes. scirp.org This crystallographic environment is crucial for interpreting the spectroscopic properties of the compound.
Advanced Spectroscopic Characterization
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy of polycrystalline NMAS reveals detailed information about its functional groups and the interactions between them. scirp.org
A prominent broad band observed in the IR spectrum of NMAS, extending from 3395 to 2609 cm⁻¹, is attributed to the symmetric and asymmetric stretching modes of the N-H group, along with C-H and CH₃ stretching vibrations. scirp.org The bending, rocking, and torsion of the NH₂⁺ group are proposed to occur in the ranges of 1659 - 1560 cm⁻¹, 952 - 725 cm⁻¹, and 554 - 520 cm⁻¹, respectively. scirp.org The presence of strong, charge-assisted N—H···O hydrogen bonds between the N-methylanilinium cations and the sulfate (B86663) anions significantly influences these vibrational modes. nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) Range |
| N-H Stretching (Symmetric and Asymmetric) | 3395 - 2609 (broad band) |
| NH₂⁺ Bending | 1659 - 1560 |
| NH₂⁺ Rocking | 952 - 725 |
| NH₂⁺ Torsion | 554 - 520 |
Interactive Data Table: Users can hover over the vibrational modes to see a brief description.
The broad absorption band between 3395 and 2609 cm⁻¹ also encompasses the stretching vibrations of the C-H and CH₃ groups. scirp.org The various deformation modes of these groups, such as scissoring, rocking, wagging, and twisting, contribute to the complexity of the IR spectrum in the fingerprint region. williams.edu More specific assignments for these modes in NMAS are intertwined with other vibrational bands in the spectrum. scirp.org
| Vibrational Mode | General Wavenumber (cm⁻¹) Range |
| C-H Stretching | ~3000 |
| CH₃ Symmetric Bend ("Umbrella Mode") | ~1375 |
| CH₂ Rocking | ~720 |
Interactive Data Table: This table provides general wavenumber ranges for typical hydrocarbon vibrations for context.
The vibrational modes of the sulfate (SO₄²⁻) anion in NMAS provide clear evidence of its distortion from ideal tetrahedral (Td) symmetry to a lower C1 symmetry. scirp.org This symmetry reduction causes the IR inactive ν₁ and ν₂ modes to become active and lifts the degeneracy of the ν₂, ν₃, and ν₄ modes. scirp.org
The ν₂ degenerate mode splits into two components around 423 and 446 cm⁻¹. scirp.org The ν₃ mode is observed as a very strong band at 1117 cm⁻¹ with two shoulders at 1005 and 1177 cm⁻¹. scirp.org The ν₄ mode appears as two bands at 584 and 620 cm⁻¹ and a shoulder at 693 cm⁻¹. scirp.org The non-degenerate stretching mode ν₁ is observed at 988 cm⁻¹, a higher frequency than that of a free SO₄²⁻ ion, further confirming the distortion of the sulfate tetrahedron. scirp.org This distortion is also supported by X-ray diffraction data showing different S-O bond lengths. scirp.org The calculated distortion indices reveal a significant distortion in the S-O distances compared to the O-S-O angles and O-O distances. scirp.org
| Sulfate Vibrational Mode | Observed Wavenumber (cm⁻¹) |
| ν₁ | 988 |
| ν₂ | 423, 446 |
| ν₃ | 1117 (strong), 1005 (shoulder), 1177 (shoulder) |
| ν₄ | 584, 620, 693 (shoulder) |
Interactive Data Table: Hovering over the mode provides information on its nature (e.g., symmetric stretch for ν₁).
Raman Spectroscopy Investigations
While a specific Raman spectrum for Bis(N-methylanilinium) sulphate was not found in the provided search results, Raman spectroscopy is a powerful complementary technique to IR spectroscopy. For similar organic sulfate compounds, such as bis(DL-methioninium) sulfate and bis(L-threoninium) sulphate monohydrate, Raman studies have been instrumental in analyzing their vibrational modes. researchgate.netnih.gov In these cases, Raman spectra, in conjunction with IR data and group theoretical analysis, have helped to assign the normal modes and understand the effects of intermolecular hydrogen bonding. nih.gov For instance, in bis(L-threoninium) sulphate monohydrate, it was noted that the sulfate anion fundamentals remained degenerate, indicating its symmetry was largely unaffected in that particular molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Specific UV-Vis spectroscopic data for this compound is not detailed in the search results. However, the UV-Vis spectrum of a related compound, Bis(4-hydroxy-N-methylanilinium) sulphate, shows solubility characteristics that are often determined using UV-Vis spectrophotometry. chembk.com Generally, the electronic transitions in such aromatic compounds would involve π → π* transitions within the anilinium ring. The protonation of the amino group and the interactions with the sulfate anion would be expected to influence the energy of these transitions, likely causing a shift in the absorption maxima compared to neutral N-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of the N-methylanilinium cation, the proton signals are anticipated to be shifted downfield compared to neutral N-methylaniline. cdnsciencepub.com This is a consequence of the protonation of the nitrogen atom, which decreases the electron density on the aromatic ring and the methyl group, thus deshielding the nearby protons.
The aromatic protons are expected to appear as multiplets in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns would depend on the solvent and concentration. The N-methyl protons would likely present as a singlet, or potentially a triplet if coupling to the N-H proton is observed, significantly downfield from its position in the neutral amine (around 2.8-2.9 ppm in CDCl₃). rsc.org The proton on the nitrogen atom (N-H) would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (ortho, meta, para) | 7.0 - 8.0 | Multiplet | Downfield shift expected due to protonation of the nitrogen. |
| N-CH₃ | ~3.0 - 3.5 | Singlet or Triplet | Shifted downfield from neutral N-methylaniline. May show coupling to N-H proton. |
| N-H | Variable | Broad Singlet | Chemical shift is highly dependent on experimental conditions. |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the N-methylanilinium cation, the signals for the aromatic carbons are expected to be in the typical range for substituted benzene (B151609) rings, approximately 110-150 ppm. Similar to the proton signals, the carbon signals of the N-methylanilinium cation would be shifted compared to N-methylaniline due to the effect of protonation. rsc.orgchegg.comchemicalbook.com The ipso-carbon (the carbon directly attached to the nitrogen) would likely be found around 140-150 ppm. The methyl carbon signal is anticipated around 30-35 ppm. rsc.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic (C-ipso) | 140 - 150 | Carbon directly attached to the nitrogen atom. |
| Aromatic (C-ortho, C-meta, C-para) | 110 - 135 | The specific shifts depend on the position relative to the nitrogen. |
| N-CH₃ | 30 - 35 | Methyl carbon attached to the nitrogen. |
Other Complementary Spectroscopic Techniques
To gain a more comprehensive understanding of the chemical nature of this compound, other spectroscopic techniques can be employed.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be able to identify the presence of carbon, nitrogen, oxygen, and sulfur.
High-resolution scans of the core level electrons for each element would provide information about their chemical environment. The N 1s spectrum would be of particular interest, as the binding energy would confirm the cationic nature of the nitrogen atom in the anilinium group. researchgate.netrsc.org The S 2p spectrum would be characteristic of a sulfate anion, and the O 1s spectrum would correspond to the oxygen atoms of the sulfate group. researchgate.netxpsfitting.comthermofisher.com
Predicted XPS Binding Energies for this compound
| Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |
|---|---|---|
| C 1s | ~285 - 287 | Aromatic and aliphatic carbons. |
| N 1s | ~401 - 403 | Protonated/quaternary amine (anilinium). |
| O 1s | ~532 - 534 | Sulfate (SO₄²⁻). |
| S 2p | ~168 - 170 | Sulfate (SO₄²⁻). |
Thermal Behavior and Stability Studies
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Thermogravimetric analysis (TGA) was employed to determine the thermal stability and decomposition profile of Bis(N-methylanilinium) sulphate. The TGA thermogram indicates that the anhydrous form of the compound undergoes decomposition in the temperature range of 120°C to 250°C. scirp.orgresearchgate.net During this process, the evolution of ammonia (B1221849) was noted. scirp.orgresearchgate.net Observers also reported a distinct bad smell and the formation of a black residue as the decomposition progressed within this temperature range. scirp.orgresearchgate.net
Table 1: TGA Decomposition Data for this compound
| Parameter | Observation | Source |
|---|---|---|
| Decomposition Range | 120°C - 250°C | scirp.orgresearchgate.net |
| Gaseous Byproduct | Ammonia | scirp.orgresearchgate.net |
| Solid Residue | Black Compound | scirp.orgresearchgate.net |
Differential Thermal Analysis (DTA) for Thermal Transitions
Differential thermal analysis (DTA) was performed concurrently with TGA to identify thermal transitions such as melting, crystallization, and phase changes. The DTA curve for this compound revealed the presence of two distinct endothermic peaks at 148°C and 153°C. scirp.orgresearchgate.net These endothermic events are indicative of energy being absorbed by the sample, which is characteristic of processes like melting or solid-solid phase transitions. scirp.orgresearchgate.net
Table 2: DTA Transition Data for this compound
| Peak Temperature | Transition Type | Source |
|---|---|---|
| 148°C | Endothermic | scirp.orgresearchgate.net |
| 153°C | Endothermic | scirp.orgresearchgate.net |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. For Bis(N-methylanilinium) sulphate, these calculations would provide a wealth of information.
A primary step in computational analysis is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters would typically be compared against the experimental X-ray diffraction data chemnet.com to validate the computational method and basis set used. Discrepancies or strong correlations between the theoretical and experimental values can offer insights into intermolecular interactions in the solid state.
Following geometry optimization, theoretical vibrational frequencies are calculated. This analysis predicts the positions of infrared (IR) and Raman bands. By comparing these theoretical frequencies with the experimental IR spectrum chemnet.com, a detailed assignment of vibrational modes to specific molecular motions (e.g., N-H stretching, C-C aromatic ring vibrations, S-O stretches of the sulphate anion) can be achieved. This correlation is crucial for a complete understanding of the molecule's dynamic behavior.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity, kinetic stability, and optical properties. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these orbitals would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It quantifies the charge transfer between orbitals, which is particularly important for understanding the strong N-H···O hydrogen bonds that connect the N-methylanilinium cations to the sulphate anion, as indicated by the crystal structure. chemnet.com This analysis would elucidate the nature and strength of these crucial intermolecular forces that stabilize the crystal lattice.
Computational methods can also be used to calculate fundamental thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures. These parameters are derived from the vibrational frequency analysis and are valuable for understanding the thermal stability and behavior of the compound.
Application of Ab Initio Methods (e.g., MP2)
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more intensive than DFT, they can provide a more accurate description of electron correlation effects, which are important for non-covalent interactions like hydrogen bonding and van der Waals forces. Applying MP2 calculations to this compound would offer a higher-level theoretical benchmark for its structural and energetic properties, providing a more refined understanding of the forces holding the crystal structure together.
Advanced Simulation Techniques (e.g., Molecular Dynamics Simulations)
In principle, molecular dynamics simulations of this compound could provide valuable insights into several aspects of its behavior in the solid state or in solution. Such simulations would typically involve:
Force Field Parameterization: Developing or adapting a force field to accurately describe the interatomic and intermolecular interactions within the Bis(N-methylanilinium) cation and between the cation and the sulphate anion. This is a critical step to ensure the physical realism of the simulation.
System Setup: Constructing a simulation box containing multiple Bis(N-methylanilinium) and sulphate ions, often with a solvent like water if the solution-phase behavior is of interest. The initial arrangement could be based on crystallographic data if available.
Simulation Production: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a representative range of molecular conformations and interactions.
Potential Research Findings from MD Simulations:
Were such studies to be conducted, they could yield detailed information on:
Ion-Ion Interactions: The strength and geometry of hydrogen bonds between the N-H groups of the N-methylanilinium cation and the oxygen atoms of the sulphate anion.
Solvation Structure: The arrangement of solvent molecules around the ions, providing insights into how the compound interacts with its environment.
Transport Properties: In solution, MD simulations could be used to predict properties like ionic conductivity and diffusion coefficients.
Structural Dynamics: The flexibility of the N-methylanilinium cation and the vibrational modes of the sulphate anion.
Hypothetical Data from Molecular Dynamics Simulations:
The following table represents the type of data that could be generated from molecular dynamics simulations of this compound, but it is important to reiterate that this is a hypothetical representation due to the absence of published research.
| Simulated Property | Hypothetical Value/Observation |
| N-H···O Hydrogen Bond Distance (Å) | Average distances and distribution around an optimal geometry. |
| N-H···O Hydrogen Bond Angle (°) | Distribution of angles indicating the flexibility of the interaction. |
| Cation-Anion Coordination Number | The average number of anions surrounding a cation and vice versa. |
| Radial Distribution Functions (g(r)) | Plots showing the probability of finding one ion at a certain distance from another. |
| Self-Diffusion Coefficient (in water) | Quantitative measure of ionic mobility in solution. |
Without dedicated studies, any discussion on the advanced simulation of this compound remains speculative. Future computational research would be necessary to provide the specific data and detailed findings required for a thorough analysis.
Intermolecular Interactions and Supramolecular Architecture
Analysis of Hydrogen Bonding Networks (N-H⋯O and C-H⋯O interactions)
Interactive Data Table: Hydrogen Bond Geometry for Bis(3-methylanilinium) sulphate
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1A···O2ⁱ | 0.89 | 1.89 | 2.774 (2) | 171 |
| N1—H1B···O1 | 0.89 | 1.86 | 2.747 (2) | 173 |
| N1—H1C···O2ⁱⁱ | 0.89 | 1.96 | 2.827 (2) | 165 |
Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x, -y, -z
Note: The data presented in this table is for the related compound Bis(3-methylanilinium) sulphate and is intended to be representative of the types of interactions present in Bis(N-methylanilinium) sulphate.
In ionic salts of this nature, the extensive hydrogen bonding network significantly influences the local environment and conformation of the sulphate anion. Each sulphate anion is typically involved in multiple hydrogen bonds with surrounding N-methylanilinium cations. In the analogous structure of Bis(3-methylanilinium) sulphate, each sulphate anion accepts six hydrogen bonds from six different cations, highlighting the crucial cohesive role of the anion in the crystal structure. This high coordination number is a common feature for sulphate anions.
Elucidation of Supramolecular Assembly and Extended Framework Formation
The interplay of the aforementioned intermolecular interactions results in a robust three-dimensional supramolecular assembly. The crystal structure of this compound is composed of chains formed by the cations and anions, which are linked by N-H⋯O hydrogen bonds researchgate.net. These chains are then organized into a more extended framework through the weaker interactions involving the organic cations researchgate.net. In the case of Bis(3-methylanilinium) sulphate, the N-H⋯O interactions lead to the formation of a pseudo-one-dimensional hydrogen-bonded ribbon extending along the c-direction. This layered arrangement, with alternating organic and inorganic regions, is a common motif in the crystal structures of such organic-inorganic salts.
Investigation of Functional Properties
Assessment of Non-Linear Optical (NLO) Response
Non-linear optics is a branch of optics that describes the behavior of light in a medium where the dielectric polarization responds non-linearly to the electric field of the light. Materials with a significant NLO response are essential for a range of photonic applications, including frequency conversion, optical switching, and data storage. The NLO properties of organic materials often arise from the presence of π-conjugated systems and the charge transfer between electron donor and acceptor groups, facilitated by specific crystal symmetries.
A comprehensive search of available scientific literature and chemical databases does not yield specific experimental or theoretical data on the first hyperpolarizability (β) or other related NLO parameters for Bis(N-methylanilinium) sulphate. Studies detailing techniques such as the Kurtz-Perry powder method for second-harmonic generation (SHG) efficiency or computational analyses of the NLO properties for this specific compound are not publicly documented.
Characterization of Dielectric Properties
The dielectric properties of a material describe its ability to store electrical energy in an electric field. These properties are determined by the polarization of charge within the material. The dielectric constant (εr) and dielectric loss (tan δ) are key parameters that are often studied as a function of frequency and temperature to understand the polarization mechanisms and relaxation processes within the material. In organic crystals, these properties are influenced by factors such as molecular dipole moments and the ability of ionic components to displace under an applied field.
A thorough review of scientific literature reveals a lack of specific experimental data regarding the dielectric properties of this compound. There are no available studies that report the dielectric constant, dielectric loss, or their dependence on frequency for this particular compound. While data exists for related individual components like N-methylaniline, this information cannot be directly extrapolated to the bulk properties of the crystalline salt, this compound, where crystal structure and intermolecular interactions play a dominant role.
Conclusion and Future Research Perspectives
Synthesis of Major Findings and Contributions
The organic-inorganic hybrid salt, bis(N-methylanilinium) sulphate, with the chemical formula (C₇H₁₀N)₂SO₄, has been successfully synthesized and its structure comprehensively characterized. A pivotal contribution to the understanding of this compound is the elucidation of its crystal structure through single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the triclinic P-1 space group. scirp.org
The defining feature of its solid-state structure is an extensive network of hydrogen bonds. These interactions are primarily of the N-H···O type, linking the ammonium (B1175870) groups of the N-methylanilinium cations to the oxygen atoms of the sulphate anions. This intricate web of hydrogen bonds is the primary force governing the three-dimensional supramolecular architecture, creating chains of interconnected cations and anions that extend throughout the crystal lattice. scirp.org In this arrangement, each sulphate anion is a key player in the structural cohesion, accepting four hydrogen bonds from surrounding cations. scirp.org The distances of these N-H···O bonds have been precisely measured, confirming their strength and directional nature. scirp.org
Further characterization using infrared spectroscopy has corroborated the findings from the crystal structure analysis. The vibrational spectra show distinct bands corresponding to the functional groups of both the organic cation and the sulphate anion. Notably, shifts in the vibrational frequencies and the appearance of modes that would be inactive in a more symmetrical anion confirm the distortion of the sulphate ion and its involvement in the strong hydrogen-bonding network. scirp.org Thermal analysis has also been performed, providing insights into the compound's stability and decomposition profile. scirp.org
| Parameter | Value scirp.org |
|---|---|
| Empirical formula | (C₇H₁₀N)₂SO₄ |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.6150(5) |
| b (Å) | 9.9744(3) |
| c (Å) | 10.2767(6) |
| α (°) | 68.069(3) |
| β (°) | 62.929(2) |
| γ (°) | 67.285(3) |
| Volume (ų) | 785.72(7) |
| Z | 2 |
| D-H···A | d(H···A) scirp.org | ∠(DHA) scirp.org |
|---|---|---|
| N-H···O | 1.84(2) - 1.95(3) | 168(2) - 173(2) |
Broader Implications for the Design of Organic-Inorganic Hybrid Materials
The detailed structural investigation of this compound provides significant insights that have broader implications for the rational design of crystalline organic-inorganic hybrid materials. mdpi.com The study exemplifies how specific, directional, and strong non-covalent interactions—in this case, charge-assisted hydrogen bonds—can be used to guide the self-assembly of molecular components into a well-defined supramolecular architecture. nih.gov This principle of crystal engineering is fundamental to creating new materials with tailored properties. csic.es
The structure of this compound, with its alternating hydrophilic (ammonium groups and sulphate anions) and hydrophobic (aromatic rings) regions, demonstrates a common but effective strategy for creating layered or channeled structures. nih.gov By understanding the geometric and chemical preferences of these interactions, scientists can intentionally design new hybrid materials. This can be achieved by systematically altering either the organic cation or the inorganic anion. For instance, modifying the anilinium component (e.g., by changing the position or nature of substituents on the aromatic ring) or replacing the sulphate with other anions (like selenate (B1209512) or phosphate) could predictably alter the hydrogen-bonding network, leading to different crystal packing and, consequently, different physical properties. mdpi.comnih.gov This "building block" approach is a cornerstone of modern materials science, enabling the development of functional materials for applications in fields such as electronics and optics. researchgate.netfrontiersin.org
Identification of Promising Avenues for Future Research
The foundational characterization of this compound opens up several promising avenues for future research. A logical next step would be to move beyond the static structural description and investigate its dynamic and physical properties.
A key area for exploration is the study of its dielectric properties and potential phase transitions as a function of temperature. Many organic-inorganic salts with extensive hydrogen-bonding networks exhibit interesting phase transition behaviors, which can be associated with ferroelectric or other switching capabilities.
Furthermore, the synthesis and characterization of a series of related compounds would be highly valuable. By systematically substituting the sulphate anion with others like selenate (SeO₄²⁻) or chromate (B82759) (CrO₄²⁻), or by using different isomers of the methylanilinium cation (e.g., 2-methylanilinium, 3-methylanilinium), it would be possible to establish clear structure-property relationships. Such studies would deepen the fundamental understanding of how ionic size, shape, and hydrogen-bonding capability influence the resulting supramolecular structures and their physical characteristics. nih.gov
Finally, given the ordered crystalline nature of many anilinium-based salts, investigating the potential for nonlinear optical (NLO) properties could be a fruitful direction. nih.gov While the centrosymmetric space group of this compound (P-1) precludes second-harmonic generation, the broader family of anilinium sulphates could be explored for non-centrosymmetric structures that might exhibit these properties. Computational modeling could be employed to screen potential candidates before undertaking synthetic work.
Experimental Methodologies
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis of Bis(N-methylanilinium) sulphate, also denoted as NMAS, reveals that it crystallizes in the triclinic system with the P-1 space group. scirp.org The unit cell dimensions have been determined to be a = 9.6150(5) Å, b = 9.9744(3) Å, c = 10.2767(6) Å, with α = 68.069(3)°, β = 62.929(2)°, and γ = 67.285(3)°. scirp.org The volume of the unit cell is 785.72(7) ų with two formula units (Z = 2) per unit cell. scirp.org The structure was solved using direct methods and refined to a reliability R factor of 3.62%. scirp.org
The crystal structure of NMAS is composed of chains running parallel to the b-axis, which contain all the constituent ions of the compound. scirp.org These chains are interconnected through N—H···O hydrogen bonds. scirp.org The stability between adjacent chains is maintained by weak interactions from the organic cations. scirp.org The S-O bond distances in the sulphate anion range from 1.448(1) to 1.490(1) Å, with an average length of 1.471 Å. scirp.org The variation in S-O bond lengths and the slight deformation of the anions suggest different modes of connection for the oxygen atoms within the hydrogen bonding network of the crystal structure. scirp.org
A related compound, Bis(3-methylanilinium) sulfate (B86663), crystallizes in the monoclinic system with the space group P21/c. nih.gov Its unit cell parameters are a = 17.2168 (8) Å, b = 15.0298 (7) Å, c = 6.1283 (3) Å, and β = 110.819 (3)°, with a volume of 1482.25 (12) ų. nih.gov In this structure, the cations and anions are linked by strong charge-assisted N—H⋯O hydrogen bonds, forming a layered structure with alternating organic and inorganic layers. nih.gov
Table 1: Crystallographic Data for this compound and a Related Compound
| Parameter | This compound (NMAS) scirp.org | Bis(3-methylanilinium) sulfate nih.gov |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 9.6150(5) | 17.2168(8) |
| b (Å) | 9.9744(3) | 15.0298(7) |
| c (Å) | 10.2767(6) | 6.1283(3) |
| α (°) | 68.069(3) | 90 |
| β (°) | 62.929(2) | 110.819(3) |
| γ (°) | 67.285(3) | 90 |
| **Volume (ų) ** | 785.72(7) | 1482.25(12) |
| Z | 2 | 4 |
| R-factor | 3.62% | 0.038 |
Powder X-ray Diffraction (if applicable)
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. nih.gov It is widely used in drug development and formulation to identify different solid phases, determine purity, and assess the stability of crystalline drug compounds. nih.gov The technique relies on the principle of Bragg's law (nλ = 2d sinθ), where the diffraction pattern is unique to a specific crystalline structure. nih.gov For a new crystalline compound like this compound, PXRD would be instrumental in confirming its phase purity. mdpi.comuobaghdad.edu.iq By comparing the experimental powder pattern with a pattern calculated from the single-crystal X-ray diffraction data, one can verify the bulk purity of the synthesized material. uobaghdad.edu.iq
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of polycrystalline this compound (NMAS) shows several characteristic absorption bands. scirp.org The ν3 mode of the sulphate ion appears as a very strong band at 1117 cm⁻¹, with two shoulders at 1005 and 1177 cm⁻¹. scirp.org The appearance of the IR-inactive ν1 mode as a band at 988 cm⁻¹ indicates a lowering of the sulphate ion's symmetry from Td to C1. scirp.org The ν4 mode is observed as two bands at 584 and 620 cm⁻¹ and a shoulder at 693 cm⁻¹. scirp.org The higher frequency of the ν1 mode compared to that of a free SO₄²⁻ ion confirms the distortion of the SO₄ tetrahedron, which is consistent with the different S-O bond lengths determined by X-ray diffraction. scirp.org Skeletal vibrations of the organic cation are observed in the ranges of 1659–1560 cm⁻¹ and 952–725 cm⁻¹. scirp.org Bands in the 1469–1305 cm⁻¹ region are attributed to the bending vibrations of CH₃ and CH groups. scirp.org
Table 2: FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1659 - 1560 | Skeletal vibrations |
| 1469 - 1305 | δs(CH₃), δas(CH₃), δs(CH) and δas(CH) |
| 1177 (shoulder) | ν3 (SO₄²⁻) |
| 1117 (strong) | ν3 (SO₄²⁻) |
| 1005 (shoulder) | ν3 (SO₄²⁻) |
| 988 | ν1 (SO₄²⁻) |
| 952 - 725 | Skeletal vibrations |
| 693 (shoulder) | ν4 (SO₄²⁻) |
| 620 | ν4 (SO₄²⁻) |
| 584 | ν4 (SO₄²⁻) |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy regarding the vibrational modes of a molecule. For a related compound, bis(melaminium) sulfate dihydrate, the Raman spectrum shows a very weak band at 978 cm⁻¹, which is attributed to the in-phase radial vibration of the triazine ring. researchgate.net This type of vibration is a characteristic group frequency and is not significantly coupled with substituent groups. researchgate.net While specific FT-Raman data for this compound was not available in the search results, it is expected that the technique would be useful for observing vibrations that are weak or inactive in the infrared spectrum, such as certain symmetric stretching modes of the aromatic ring and the sulphate anion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For a related compound, tripyridinium bis[tetrabromidoferrate(III)] bromide, the experimental UV-Vis absorption spectrum in acetonitrile (B52724) solution displays four distinct peaks in the UV region and three peaks in the visible region. sharif.edu While specific UV-Vis data for this compound was not found, the technique would be valuable for determining its electronic absorption properties. The presence of the N-methylanilinium cation, which contains a substituted benzene (B151609) ring, is expected to give rise to characteristic absorption bands in the UV region due to π-π* transitions of the aromatic system.
Thermogravimetric Analysis–Differential Thermal Analysis (TGA-DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) were performed on this compound (NMAS) to investigate its thermal stability. scirp.org The TGA-DTA thermograms were recorded by heating a 19.47 mg sample in an open platinum crucible in air at a heating rate of 3°C min⁻¹ from room temperature to 250°C. scirp.org The analysis revealed that the compound is thermally stable up to approximately 200°C. scirp.org Above this temperature, it begins to decompose. scirp.org For the related compound Bis(4-hydroxy-N-methylanilinium) sulphate, the melting point is reported as 260°C with decomposition. chembk.comavantorsciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H and 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For N-methylaniline, the precursor to the cation in this compound, the ¹H and ¹³C NMR spectra have been reported. rsc.orgchemicalbook.com In the ¹H NMR spectrum of N-methylaniline in CDCl₃, the signals for the aromatic protons appear as a multiplet in the range of δ 7.48–6.44 ppm. rsc.org The N-methyl protons appear as a singlet at δ 2.91 ppm, and the N-H proton signal is also observed. rsc.org The ¹³C NMR spectrum shows signals for the aromatic carbons and the N-methyl carbon. rsc.orgchemicalbook.com While specific NMR data for the this compound salt was not available in the provided search results, the spectra would be expected to show shifts in the proton and carbon signals upon protonation of the nitrogen atom and formation of the salt. These spectra would be crucial for confirming the identity and purity of the compound in solution. unibo.it
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the percentage by mass of each element present, which can then be compared against the theoretical values calculated from the compound's molecular formula.
Detailed Research Findings
The molecular formula for this compound is established as (C₇H₁₀N)₂SO₄. scirp.org Based on this formula, the theoretical elemental composition can be calculated. An extensive review of the scientific literature, including the primary study that detailed the synthesis and crystal structure of this compound, indicates that the experimental results of elemental analysis have not been published. scirp.org
The theoretical percentages are derived from the molecular weight of the compound and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Sulfur: 32.07 g/mol , Oxygen: 16.00 g/mol ). The total molecular weight of this compound is approximately 312.41 g/mol .
The calculated theoretical elemental composition is presented in the table below.
Elemental Composition of this compound
| Element | Symbol | Theoretical % | Experimental % |
|---|---|---|---|
| Carbon | C | 53.82% | Not available in reviewed literature |
| Hydrogen | H | 6.45% | Not available in reviewed literature |
| Nitrogen | N | 8.97% | Not available in reviewed literature |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful analytical technique used to investigate the surface topography and morphology of solid materials at high magnifications. It works by scanning the surface of a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition.
Detailed Research Findings
A thorough review of published scientific studies indicates that a morphological analysis of this compound using Scanning Electron Microscopy has not been reported. The key study detailing the synthesis and characterization of this compound utilized X-ray diffraction, thermal analysis, and infrared spectroscopy to determine its structure and properties, but did not include SEM analysis. scirp.org Therefore, there are no available research findings or images describing the surface morphology or particle shape of this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
